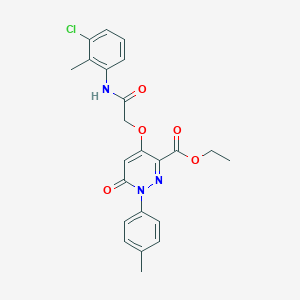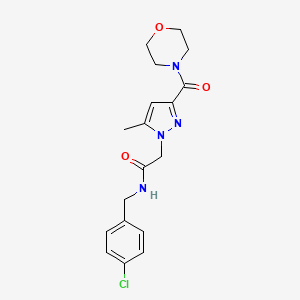
N-(4-chlorobenzyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-chlorobenzyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide” is a chemical compound with the CAS No. 1173100-85-012. It is offered by several suppliers for research purposes12.
Molecular Structure Analysis
The molecular formula of this compound is C18H21ClN4O3 and it has a molecular weight of 376.841.
Wissenschaftliche Forschungsanwendungen
Coordination Complexes and Antioxidant Activity
The study by Chkirate et al. (2019) explores pyrazole-acetamide derivatives, specifically focusing on their synthesis, characterization, and application in creating novel Co(II) and Cu(II) coordination complexes. These complexes were analyzed for their antioxidant activity, showing significant antioxidant properties. This indicates that similar compounds, including the one , could potentially be used in creating coordination complexes with metal ions, leading to applications in antioxidant research and possibly in the development of new antioxidant agents. The study provides a foundation for understanding how pyrazole-acetamide derivatives interact with metal ions and their potential therapeutic applications (Chkirate et al., 2019).
Anticonvulsant Agents
Another research area involves the synthesis of benzothiazole derivatives that exhibit anticonvulsant properties. While this study focuses on benzothiazole derivatives, the involvement of morpholino groups in some of the synthesized compounds highlights the role of such functional groups in modifying the pharmacological activity of molecules. It suggests that derivatives of the compound might also be explored for their potential anticonvulsant or other neuropharmacological activities (Amir et al., 2012).
Cytotoxic Activity
Research on novel sulfonamide derivatives, including those with morpholinophenyl groups, indicates potential cytotoxic activities against cancer cell lines. This suggests that compounds with similar structural features could be investigated for their anticancer properties, contributing to the development of new chemotherapeutic agents (Ghorab et al., 2015).
Anti-Inflammatory Activity
A study on N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides highlights the anti-inflammatory activity of these compounds. This implies that structurally related compounds, including the target molecule, might possess anti-inflammatory properties, which could be useful in developing new anti-inflammatory drugs (Sunder et al., 2013).
Corrosion Inhibition
N-[Morpholin-4-yl(phenyl)methyl]acetamide has been studied for its corrosion inhibition properties on mild steel in hydrochloric acid medium, demonstrating significant inhibition efficiency. This suggests potential industrial applications of similar compounds in protecting metals from corrosion, which is vital in various industries, including petroleum, marine, and construction (Nasser & Sathiq, 2016).
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O3/c1-13-10-16(18(25)22-6-8-26-9-7-22)21-23(13)12-17(24)20-11-14-2-4-15(19)5-3-14/h2-5,10H,6-9,11-12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORKAROOEOZAKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NCC2=CC=C(C=C2)Cl)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

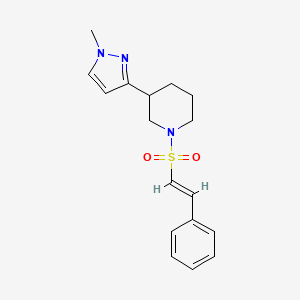
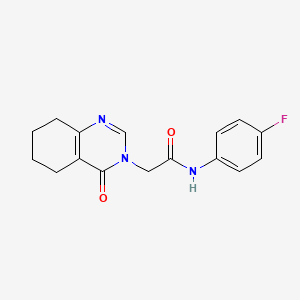
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2456869.png)
![4-(2-methylpiperidin-1-yl)sulfonyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2456870.png)
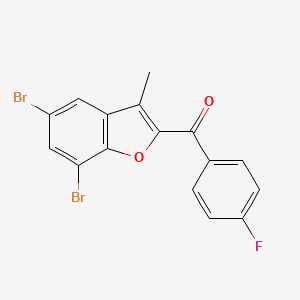
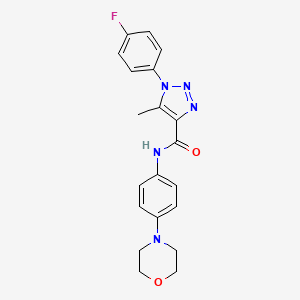
![4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2456877.png)
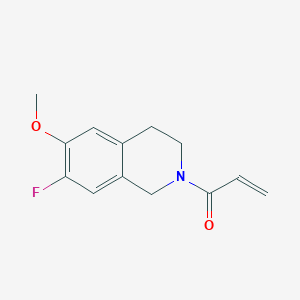
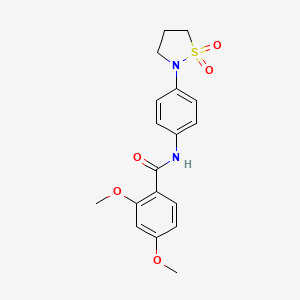
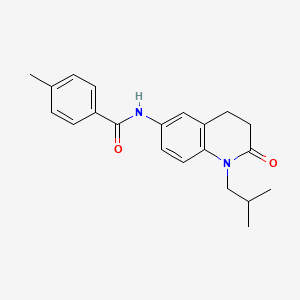
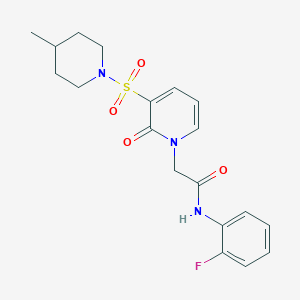
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2456882.png)
![Ethyl 2-[6-(2,4-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2456887.png)
